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Compound of Interest

Compound Name: 2-Amino-6-isopropylpyrimidin-4-ol

Cat. No.: B1384321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-6-isopropylpyrimidin-4-ol is a key heterocyclic scaffold found in a variety of

biologically active molecules. The targeted N-alkylation of this molecule is a critical step in the

synthesis of novel compounds for drug discovery and development. This application note

provides a detailed experimental protocol for the regioselective N-alkylation of the exocyclic

amino group of 2-Amino-6-isopropylpyrimidin-4-ol. Two primary methods are presented: a

modern, highly regioselective approach using an iridium catalyst with alcohols as alkylating

agents, and a classical approach using alkyl halides with a discussion on controlling

regioselectivity.

Physicochemical Data of Starting Material
A summary of the key physicochemical properties of 2-Amino-6-isopropylpyrimidin-4-ol is
presented in Table 1. Understanding these properties is crucial for designing and executing the

N-alkylation reaction. The predicted pKa of approximately 10.32 suggests that a moderately

strong base is required to deprotonate the molecule for alkylation[1].

Table 1: Physicochemical Properties of 2-Amino-6-isopropylpyrimidin-4-ol
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Property Value Reference

Molecular Formula C₇H₁₁N₃O

Molecular Weight 153.18 g/mol

Predicted Boiling Point 250.0 ± 43.0 °C [1]

Predicted Density 1.29 ± 0.1 g/cm³ [1]

Predicted pKa 10.32 ± 0.50 [1]

Experimental Protocols
Method 1: Iridium-Catalyzed N-Alkylation with Alcohols
(Recommended for High Regioselectivity)
This method utilizes a commercially available iridium catalyst for the direct and highly

regioselective N-alkylation of the exocyclic amino group of 2-aminopyrimidines using alcohols

as the alkylating agents. This approach is advantageous due to its high atom economy and the

generation of water as the only byproduct[2].

Materials:

2-Amino-6-isopropylpyrimidin-4-ol

Alcohol (e.g., benzyl alcohol, ethanol, etc.)

[Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

Sodium hydroxide (NaOH)

Toluene (anhydrous)

Nitrogen or Argon gas

Standard glassware for inert atmosphere reactions

Procedure:
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To an oven-dried Schlenk tube, add 2-Amino-6-isopropylpyrimidin-4-ol (1.0 mmol), the

desired alcohol (1.2 mmol), [Cp*IrCl₂]₂ (0.025 mmol, 2.5 mol%), and NaOH (1.0 mmol).

Evacuate and backfill the tube with nitrogen or argon three times.

Add anhydrous toluene (5 mL) via syringe.

Stir the reaction mixture at 110 °C for 24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

Wash the Celite pad with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: This protocol is expected to yield the N-alkylated product on the exocyclic

amino group with high regioselectivity[2].

Method 2: N-Alkylation with Alkyl Halides and Base
This classical method involves the reaction of 2-Amino-6-isopropylpyrimidin-4-ol with an

alkyl halide in the presence of a base. It is a widely used method for N-alkylation; however, it

can lead to a mixture of N- and O-alkylated products. Studies on the closely related 2-amino-6-

methylpyrimidin-4-one have shown that alkylation with alkyl halides can result in a mixture of

N3 and O4-alkylated isomers[3]. The choice of base and solvent is critical to control the

regioselectivity.

Materials:
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2-Amino-6-isopropylpyrimidin-4-ol

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate

(Cs₂CO₃))

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or tetrahydrofuran

(THF))

Standard laboratory glassware

Procedure:

To a round-bottom flask, add 2-Amino-6-isopropylpyrimidin-4-ol (1.0 mmol) and the

chosen solvent (10 mL).

Add the base (1.2-2.0 equivalents). For NaH, add it portion-wise at 0 °C.

Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to an hour to form the

anion.

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) for several hours to

overnight.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, quench the reaction (e.g., with water if using K₂CO₃ or Cs₂CO₃, or

cautiously with methanol/water if using NaH).

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.
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Purify the crude product by column chromatography on silica gel. Careful separation of

potential isomers may be required.

Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm

the structure and regioselectivity.

Discussion on Regioselectivity for Method 2:

The regioselectivity of this reaction is influenced by several factors:

Base: Stronger, non-nucleophilic bases like NaH tend to favor N-alkylation.

Solvent: Polar aprotic solvents like DMF can favor N-alkylation, while less polar solvents

might favor O-alkylation.

Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) may favor O-alkylation,

while softer agents (e.g., alkyl iodides) may favor N-alkylation.

Temperature: Higher temperatures can sometimes favor the thermodynamically more stable

N-alkylated product.

It is recommended to perform small-scale pilot reactions to optimize the conditions for the

desired regioselectivity.

Product Characterization
The synthesized N-alkylated products should be thoroughly characterized to confirm their

structure and purity.

Table 2: Analytical Techniques for Product Characterization
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Technique Purpose Expected Observations

TLC
Monitor reaction progress and

assess purity.

Single spot for the pure

product with a different Rf

value from the starting

material.

LC-MS
Determine molecular weight

and purity.

A peak corresponding to the

mass of the N-alkylated

product.

¹H NMR Structural elucidation.

Appearance of new signals

corresponding to the alkyl

group protons. A shift in the

chemical shifts of the

pyrimidine ring protons and the

NH proton.

¹³C NMR Confirm carbon framework.

Appearance of new signals for

the alkyl group carbons. Shifts

in the pyrimidine ring carbon

signals.

Mass Spectrometry (HRMS)
Confirm elemental

composition.

Accurate mass measurement

consistent with the molecular

formula of the desired product.

Visualizing the Experimental Workflow and Reaction
Pathways
Experimental Workflow:
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Caption: A generalized workflow for the N-alkylation of 2-Amino-6-isopropylpyrimidin-4-ol.

Potential Alkylation Pathways:

2-Amino-6-isopropylpyrimidin-4-ol N1 N2 (exocyclic) N3 O4

N1-alkylated product

Alkylation

N2-alkylated product
(desired)Alkylation

N3-alkylated product
Alkylation

O4-alkylated product

Alkylation

Click to download full resolution via product page

Caption: Possible sites of alkylation on the 2-Amino-6-isopropylpyrimidin-4-ol scaffold.

Conclusion
This application note provides detailed protocols for the N-alkylation of 2-Amino-6-
isopropylpyrimidin-4-ol, a key transformation for the synthesis of novel bioactive compounds.

The iridium-catalyzed method with alcohols is recommended for its high regioselectivity

towards the desired exocyclic N-alkylated product. The classical approach with alkyl halides is

also presented, with a discussion on how to influence the regiochemical outcome. Careful

execution of these protocols, coupled with rigorous purification and characterization, will enable

researchers to efficiently synthesize and explore the therapeutic potential of this important

class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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